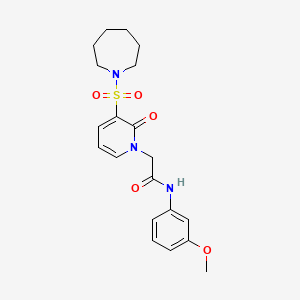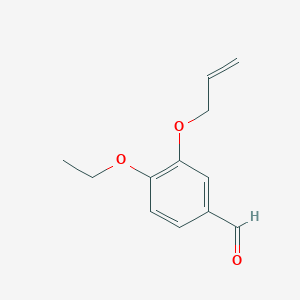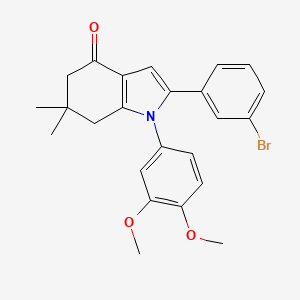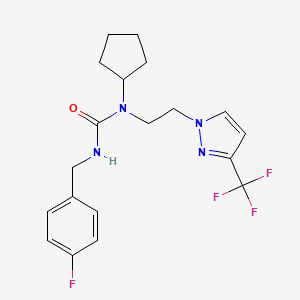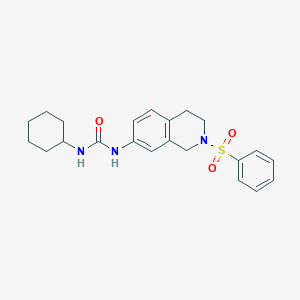
1-Cyclohexyl-3-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea (compound 1) is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized by researchers at the University of California, San Francisco, and has since been studied for its mechanism of action and potential use in treating various diseases.
科学的研究の応用
Synthesis and Chemical Properties
1-Cyclohexyl-3-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is involved in various synthetic pathways and demonstrates a range of chemical behaviors indicative of its utility in organic synthesis. It serves as a precursor in the synthesis of tetrahydroquinoline derivatives, a class of compounds with broad applications in medicinal chemistry and material science. Studies highlight its role in facilitating radical cyclizations, leading to the formation of complex polycyclic imines, showcasing its versatility in constructing intricate molecular architectures (Hanmo Zhang et al., 2013; V. Snieckus & Wenhua Jiao, 2014).
Catalysis and Enantioselective Synthesis
The compound has been implicated in catalytic processes that enable the enantioselective synthesis of tetrahydroisoquinolines. This application is critical for producing chiral molecules that serve as key intermediates in the synthesis of various bioactive compounds, including pharmaceuticals. The use of chiral sulfinamidourea derivatives, similar in structure to the compound , has been documented to catalyze the Povarov reaction, yielding tetrahydroisoquinolines with high enantiomeric excess, underscoring its significance in asymmetric synthesis (Hao Xu, Hu Zhang, & E. Jacobsen, 2014).
Material Science and Anion Binding
In material science, derivatives of this compound have been explored for their potential in forming complex structures with specific functions. For instance, macrocyclic bis(ureas), which share a functional resemblance, have been synthesized and demonstrated to act as ligands for anion complexation. This capability is instrumental in the development of new materials for separation processes, sensing, and catalysis, highlighting the compound's utility beyond conventional organic synthesis (Claudia Kretschmer et al., 2014).
作用機序
Target of Action
The primary target of 1-Cyclohexyl-3-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, also known as glipizide, is the pancreatic beta cells . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin .
Mode of Action
This compound interacts with its target, the pancreatic beta cells, by sensitizing these cells and stimulating the release of insulin . This effect is dependent on the functioning of the beta cells in the pancreatic islets .
Biochemical Pathways
The compound affects the insulin signaling pathway. By stimulating the release of insulin, it promotes the uptake of glucose from the bloodstream into cells, thereby lowering blood glucose levels . Additionally, it increases insulin sensitivity and decreases hepatic glucose production .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is formulated as a once-a-day controlled release tablet for oral use, designed to deliver a specific dosage of the compound . The delivery of the drug into the gastrointestinal lumen is independent of pH or gastrointestinal motility . The drug delivery is essentially constant as long as the osmotic gradient remains constant, and then gradually falls to zero .
Result of Action
The molecular and cellular effects of the compound’s action include an acute lowering of blood glucose levels by stimulating the release of insulin from the pancreas . This results in improved glycemic control in adults with type 2 diabetes mellitus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the function of the drug depends upon the existence of an osmotic gradient between the contents of the bi-layer core and fluid in the gastrointestinal tract . Changes in this gradient could potentially affect the drug’s delivery and efficacy .
特性
IUPAC Name |
1-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c26-22(23-19-7-3-1-4-8-19)24-20-12-11-17-13-14-25(16-18(17)15-20)29(27,28)21-9-5-2-6-10-21/h2,5-6,9-12,15,19H,1,3-4,7-8,13-14,16H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZGYKVFHBXBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538804.png)
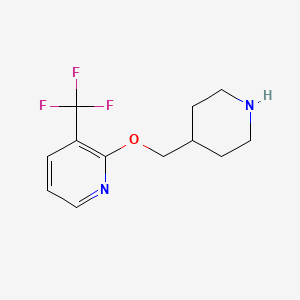
![2-[[1-[2-(2,3-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2538812.png)
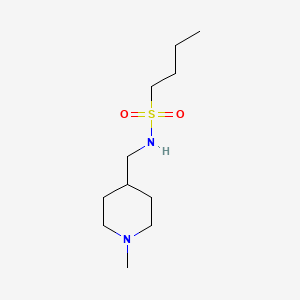


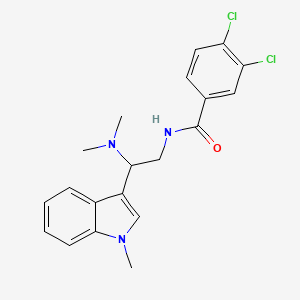
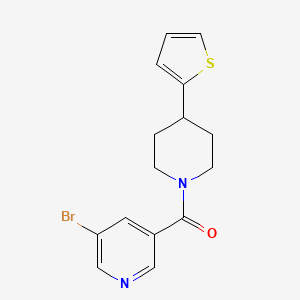

amino]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2538821.png)
